
Tetraethoxy(phenyl)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethoxy(phenyl)-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and four ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethoxy(phenyl)-lambda~5~-phosphane typically involves the reaction of phenylphosphonic dichloride with ethanol in the presence of a base. The reaction proceeds as follows:
PhPCl2+4EtOH→PhP(OEt)4+2HCl
where Ph represents the phenyl group and Et represents the ethoxy group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetraethoxy(phenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tetraethoxy(phenyl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Tetraethoxy(phenyl)-lambda~5~-phosphane involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a ligand, forming complexes with metal ions and influencing biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Tetraethoxysilane: Similar in structure but contains silicon instead of phosphorus.
Phenylphosphonic Acid: Contains a phenyl group and phosphonic acid moiety.
Triphenylphosphine: Contains three phenyl groups bonded to phosphorus.
Uniqueness
Tetraethoxy(phenyl)-lambda~5~-phosphane is unique due to its combination of ethoxy and phenyl groups bonded to phosphorus, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and forming complexes with metal ions makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
23855-82-5 |
|---|---|
Fórmula molecular |
C14H25O4P |
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
tetraethoxy(phenyl)-λ5-phosphane |
InChI |
InChI=1S/C14H25O4P/c1-5-15-19(16-6-2,17-7-3,18-8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
Clave InChI |
YDYALVKPNTWSGC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(C1=CC=CC=C1)(OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
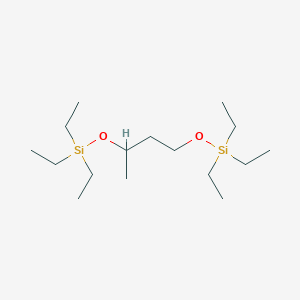
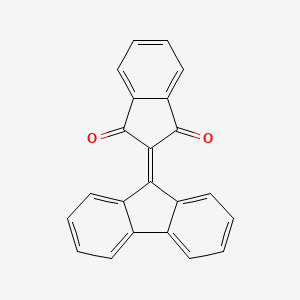
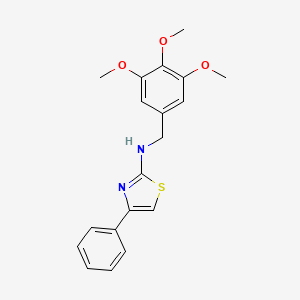
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
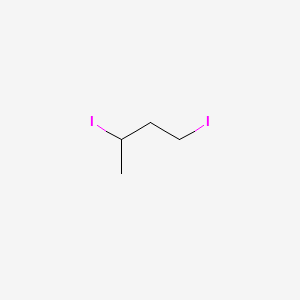

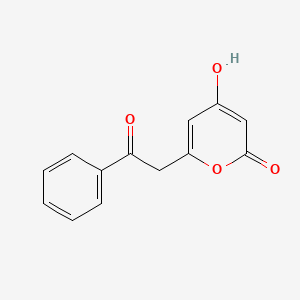
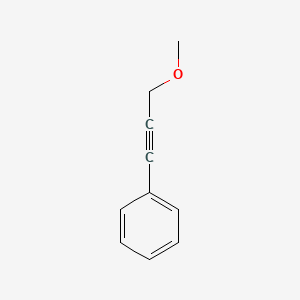
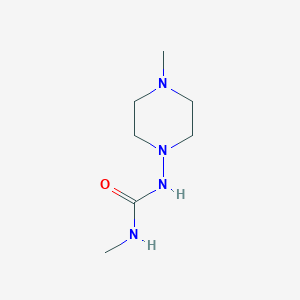

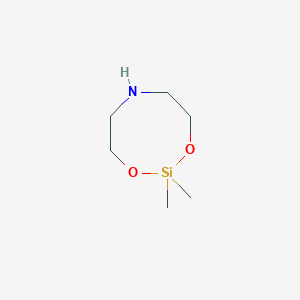
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
